H-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-OH.CH3CO2H

Übersicht

Beschreibung

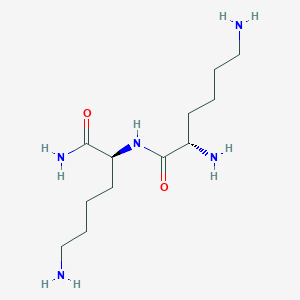

H-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-OH.CH3CO2H, marketed under the trade name Surfaxin, is a synthetic peptide-containing surfactant used primarily for the treatment of infant respiratory distress syndrome . Unlike earlier surfactants derived from animal sources, lucinactant is entirely synthetic, containing the peptide sinapultide, which mimics human surfactant protein-B . This compound was approved by the U.S. Food and Drug Administration in 2012 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: H-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-OH.CH3CO2H is synthesized by combining sinapultide, a 21-amino acid peptide, with phospholipids such as dipalmitoylphosphatidylcholine and palmitoyloleoyl phosphatidylglycerol, and a fatty acid, palmitic acid . The peptide sinapultide is designed to mimic the C-terminal amphipathic helical domain of human surfactant protein-B .

Industrial Production Methods: The industrial production of lucinactant involves the lyophilization (freeze-drying) of the compound to simplify preparation and dosing . This method ensures the stability and efficacy of the surfactant for clinical use.

Analyse Chemischer Reaktionen

Types of Reactions: H-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-OH.CH3CO2H primarily undergoes interactions typical of peptide and phospholipid compounds. These include:

Oxidation: The peptide components can undergo oxidation, particularly at the methionine and cysteine residues.

Hydrolysis: The ester bonds in the phospholipids can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide or other peroxides.

Hydrolyzing Agents: Strong acids like hydrochloric acid or bases like sodium hydroxide.

Major Products Formed:

Oxidation Products: Oxidized peptides with altered functional groups.

Hydrolysis Products: Free fatty acids and glycerophosphates from the breakdown of phospholipids.

Wissenschaftliche Forschungsanwendungen

H-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-OH.CH3CO2H has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study surfactant properties and interactions.

Biology: Investigated for its role in reducing inflammation and oxidative stress in lung tissues.

Medicine: Primarily used to treat respiratory distress syndrome in premature infants.

Industry: Utilized in the development of synthetic surfactants for various medical applications.

Wirkmechanismus

H-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-OH.CH3CO2H functions by mimicking the natural pulmonary surfactant, reducing surface tension at the air-liquid interface of the alveoli . This action stabilizes the alveoli, preventing collapse and facilitating gas exchange. The peptide sinapultide in lucinactant mimics the action of surfactant protein-B, enhancing the spread and stability of the surfactant film .

Vergleich Mit ähnlichen Verbindungen

Beractant (Survanta): An animal-derived surfactant containing surfactant proteins B and C.

Calfactant (Infasurf): Another animal-derived surfactant with similar components.

Poractant (Curosurf): A porcine-derived surfactant used for similar indications.

Uniqueness of H-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-OH.CH3CO2H: this compound is unique in being entirely synthetic, which eliminates the risk of transmitting animal-derived diseases and reduces the potential for allergic reactions . It is also more resistant to inactivation by endogenous serum proteins and reactive oxygen species compared to naturally occurring surfactant proteins .

This compound represents a significant advancement in the treatment of respiratory distress syndrome, offering a synthetic alternative to animal-derived surfactants with enhanced stability and safety profiles.

Eigenschaften

IUPAC Name |

acetic acid;6-amino-2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C126H238N26O22.C2H4O2/c1-69(2)53-90(137-106(153)85(132)43-33-38-48-127)114(161)145-98(61-77(17)18)122(169)149-99(62-78(19)20)118(165)141-91(54-70(3)4)110(157)133-86(44-34-39-49-128)107(154)138-95(58-74(11)12)115(162)146-103(66-82(27)28)123(170)150-100(63-79(21)22)119(166)142-92(55-71(5)6)111(158)134-87(45-35-40-50-129)108(155)139-96(59-75(13)14)116(163)147-104(67-83(29)30)124(171)151-101(64-80(23)24)120(167)143-93(56-72(7)8)112(159)135-88(46-36-41-51-130)109(156)140-97(60-76(15)16)117(164)148-105(68-84(31)32)125(172)152-102(65-81(25)26)121(168)144-94(57-73(9)10)113(160)136-89(126(173)174)47-37-42-52-131;1-2(3)4/h69-105H,33-68,127-132H2,1-32H3,(H,133,157)(H,134,158)(H,135,159)(H,136,160)(H,137,153)(H,138,154)(H,139,155)(H,140,156)(H,141,165)(H,142,166)(H,143,167)(H,144,168)(H,145,161)(H,146,162)(H,147,163)(H,148,164)(H,149,169)(H,150,170)(H,151,171)(H,152,172)(H,173,174);1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSPNFKYGOFXGBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C128H242N26O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2529.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Pulmonary surfactant is a lipoprotein complex that is produced naturally in the lungs, where it lines the alveolar epithelium and serves to reduce surface tension, which facilitates alveoli expansion and allows gas exchange. Human surfactants contain phospholipids, predominantly dipalmitoylphosphatidylcholine (DPPC), in addition to surfactant proteins A, B, C and D. Surfactant is also a physical barrier to inhaled particle and noxious agents, enhances particle clearance, is involved in host defense against infection and possesses antiinflammatory properties. Several serious respiratory disorders have been associated with a loss or lack of endogenous surfactant. Lucinactant was designed to mimic the essential endogenous human surfactant protein B (SP-B). | |

| Record name | Lucinactant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04897 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

825600-90-6 | |

| Record name | Lucinactant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04897 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-2-(Dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide 2,2,2-trifluoroacetate](/img/structure/B608598.png)

![(Z)-3-fluoro-2-[(4-methoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride](/img/structure/B608604.png)

![(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(2-diazoacetyl)peroxypropanoic acid](/img/structure/B608605.png)